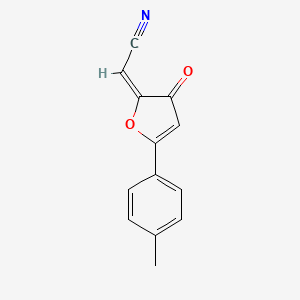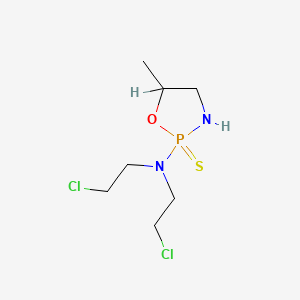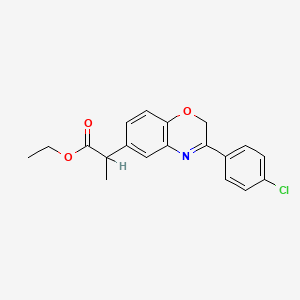
(5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- is a complex organic compound that features a furan ring substituted with a 4-methylphenyl group and an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- typically involves the reaction of 4-methylbenzaldehyde with acetonitrile in the presence of a base. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the final product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper or palladium can enhance the reaction efficiency and selectivity. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The furan ring’s electron-rich nature allows it to engage in π-π stacking interactions with aromatic systems, which can be crucial in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-THIENYLIDENE)
- ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-PYRIDYLIDENE)
Uniqueness
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
97180-86-4 |
|---|---|
Fórmula molecular |
C13H9NO2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
(2E)-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetonitrile |
InChI |
InChI=1S/C13H9NO2/c1-9-2-4-10(5-3-9)13-8-11(15)12(16-13)6-7-14/h2-6,8H,1H3/b12-6+ |
Clave InChI |
VJZSSZZTSZLIMZ-WUXMJOGZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C#N)/O2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC#N)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















